Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-hydroxy-3-nitrophenyl)acetate typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl (4-hydroxy-3-nitrophenyl)acetate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Formation of ethyl (4-oxo-3-nitrophenyl)acetate
Reduction: Formation of ethyl (4-hydroxy-3-aminophenyl)acetate
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (4-hydroxy-3-nitrophenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups on the phenyl ring allow it to participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors . The ester group also enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl (4-hydroxy-3-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a nitro group, leading to different chemical reactivity and biological activity.
Ethyl (4-hydroxy-3-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group, resulting in different pharmacological properties.
Ethyl (4-hydroxyphenyl)acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique features of ethyl (4-hydroxy-3-nitrophenyl)acetate, such as its ability to undergo specific chemical reactions and its potential biological activities.
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-3-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-9(12)8(5-7)11(14)15/h3-5,12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDSSIRFZIAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.